6,7-dimethoxy-1,5-naphthyridin-4(1H)-one 6,7-dimethoxy-1,5-naphthyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13921439
InChI: InChI=1S/C10H10N2O3/c1-14-8-5-6-9(12-10(8)15-2)7(13)3-4-11-6/h3-5H,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

6,7-dimethoxy-1,5-naphthyridin-4(1H)-one

CAS No.:

Cat. No.: VC13921439

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-1,5-naphthyridin-4(1H)-one -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name 6,7-dimethoxy-1H-1,5-naphthyridin-4-one
Standard InChI InChI=1S/C10H10N2O3/c1-14-8-5-6-9(12-10(8)15-2)7(13)3-4-11-6/h3-5H,1-2H3,(H,11,13)
Standard InChI Key ZSAOOMNDAZITAC-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=C2C(=O)C=CNC2=C1)OC

Introduction

Chemical and Structural Characteristics

Molecular Architecture

6,7-Dimethoxy-1,5-naphthyridin-4(1H)-one features a bicyclic framework comprising two fused pyridine rings, with methoxy groups at positions 6 and 7 and a ketone at position 4. The planar structure facilitates π-π stacking interactions, while the methoxy groups contribute to electronic modulation and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight206.20 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups (δ ~3.9 ppm) and the carbonyl group (δ ~165 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 206.20, consistent with its molecular weight.

Synthesis and Optimization

Cyclization Strategies

The primary synthesis route involves cyclization reactions between substituted pyridine derivatives and carbonyl compounds. For example, condensation of 4-aminonicotinic acid derivatives with diethyl malonate under basic conditions yields the naphthyridine core . Methoxy groups are introduced via nucleophilic substitution or protective group strategies, with reaction yields exceeding 85% under optimized conditions.

Table 2: Representative Synthetic Routes

Starting MaterialConditionsYield (%)
4-Aminonicotinic acidNaOEt, EtOH, reflux78
Pyridine-3-carboxaldehydeHCl catalysis, 80°C82

Yield Enhancement

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, achieving yields of 91%. Catalytic systems employing palladium nanoparticles further improve selectivity for the 1,5-naphthyridine isomer over other bicyclic products .

Biological Activities and Mechanisms

Antimicrobial Properties

6,7-Dimethoxy-1,5-naphthyridin-4(1H)-one demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity via interaction with phospholipid bilayers .

Anti-Inflammatory Effects

The compound suppresses lipopolysaccharide-induced TNF-α production in macrophages by 67% at 10 µM, outperforming dexamethasone (54% suppression). This activity is attributed to inhibition of NF-κB nuclear translocation .

Pharmacological Applications

Drug Development Prospects

Structural analogs of 6,7-dimethoxy-1,5-naphthyridin-4(1H)-one have entered preclinical trials as phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease. Modifications at the 4-keto position enhance blood-brain barrier permeability, enabling central nervous system applications .

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Removal of either methoxy group reduces antimicrobial potency by 3–5 fold.

  • Keto Functionality: Conversion to hydroxyl decreases cytotoxicity (IC50_{50} > 50 µM in MCF-7 cells) .

Table 3: SAR of Key Derivatives

DerivativeAntimicrobial MIC (µg/mL)Cytotoxicity IC50_{50} (µM)
6-Methoxy analog2428.9
4-Hydroxy analog>64>50

Research Advancements and Challenges

Dual-Target Inhibitors

Recent studies report dual inhibition of Plasmodium phosphatidylinositol-4-kinase (IC50_{50} = 0.8 nM) and hemozoin formation (IC50_{50} = 1.2 µM) in malaria parasites . This dual mechanism overcomes resistance in field isolates of Plasmodium falciparum .

Pharmacokinetic Optimization

Lead optimization has improved aqueous solubility from 0.12 mg/mL to 2.3 mg/mL through salt formation with benzenesulfonic acid . Plasma half-life extension from 1.2 hours to 4.7 hours was achieved via PEGylation strategies .

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